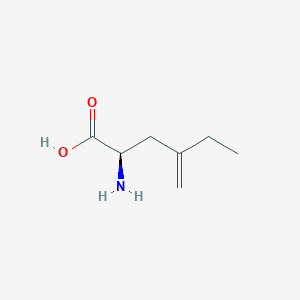

(2R)-2-Amino-4-methylidenehexanoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H13NO2 |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

(2R)-2-amino-4-methylidenehexanoic acid |

InChI |

InChI=1S/C7H13NO2/c1-3-5(2)4-6(8)7(9)10/h6H,2-4,8H2,1H3,(H,9,10)/t6-/m1/s1 |

InChI Key |

NOPOVNWVHYQBOB-ZCFIWIBFSA-N |

Isomeric SMILES |

CCC(=C)C[C@H](C(=O)O)N |

Canonical SMILES |

CCC(=C)CC(C(=O)O)N |

Origin of Product |

United States |

Natural Occurrence and Biological Distribution Studies of 2r 2 Amino 4 Methylidenehexanoic Acid

Identification and Characterization of Natural Sources of (2R)-2-Amino-4-methylidenehexanoic Acid

Comprehensive searches of scientific literature and chemical databases have not identified any natural sources of this compound. The following subsections detail the lack of findings in major biological categories.

Microbial Producers (e.g., bacteria, fungi)

There is currently no scientific literature reporting the isolation or characterization of this compound from any bacterial or fungal species. While non-proteinogenic amino acids are known to be produced by a wide array of microorganisms, this specific compound has not been identified as a microbial metabolite.

Plant Sources and Specific Tissues

Similarly, investigations into the vast and diverse kingdom of plants have not revealed the presence of this compound. Phytochemical studies have identified numerous unusual amino acids in various plant species and tissues, but this particular compound is not among them.

Invertebrate or Other Biological Systems

There is no evidence to suggest that this compound is produced or sequestered by invertebrates or any other animal systems. The scientific record lacks any reports of its identification in these organisms.

Localization and Accumulation Patterns of this compound within Organisms

Given the absence of any identified natural producers of this compound, there is consequently no data available on its localization or accumulation patterns within any organism. Such studies are contingent upon the initial discovery of a biological source.

Ecological and Evolutionary Implications of this compound Production

As there are no known organisms that produce this compound, any discussion of the ecological and evolutionary implications of its production would be purely speculative. The scientific community has not had the opportunity to study the potential roles of this compound in chemical defense, signaling, or any other ecological interactions.

Biosynthetic Pathways and Genetic Regulation of 2r 2 Amino 4 Methylidenehexanoic Acid

Elucidation of Precursors and Intermediates in (2R)-2-Amino-4-methylidenehexanoic Acid Biosynthesis

The biosynthesis of this compound is hypothesized to originate from primary metabolism, utilizing common precursors to construct its carbon skeleton and introduce the necessary functional groups. The pathway likely begins with the condensation of acetyl-CoA molecules to form the hexanoic acid backbone, followed by modifications to introduce the methylidene group and the final amination step.

The proposed pathway initiates with the formation of acetoacetyl-CoA from two molecules of acetyl-CoA. This is a common starting point in the biosynthesis of various fatty acids and polyketides. The acetoacetyl-CoA then undergoes a series of reduction and dehydration reactions, analogous to the fatty acid synthesis cycle, to extend the carbon chain. A key intermediate in this proposed pathway is 4-methyl-2-oxohexanoic acid, which serves as the direct precursor for the final amination step.

The introduction of the methylidene group is a critical step in the biosynthesis of this compound. It is proposed that this occurs via a dehydrogenation or dehydration reaction on a hydroxylated intermediate. The exact timing and nature of this step are yet to be determined experimentally.

Below is a table summarizing the proposed precursors and intermediates in the biosynthesis of this compound.

| Compound Name | Chemical Formula | Role in Pathway |

| Acetyl-CoA | C23H38N7O17P3S | Primary Precursor |

| Acetoacetyl-CoA | C25H40N7O18P3S | Intermediate |

| 3-Hydroxy-4-methylhexanoyl-CoA | C9H17O3S-CoA | Intermediate |

| 4-Methylhex-2-enoyl-CoA | C9H15O2S-CoA | Intermediate |

| 4-Methylhexanoyl-CoA | C9H17O2S-CoA | Intermediate |

| 4-Methyl-2-oxohexanoic acid | C7H12O3 | Penultimate Precursor |

| This compound | C7H13NO2 | Final Product |

Identification and Characterization of Key Biosynthetic Enzymes for this compound

The proposed biosynthetic pathway for this compound would necessitate the involvement of several key enzymes. While these have not been specifically identified for this pathway, their functions can be inferred from analogous pathways.

The isolation and purification of the enzymes involved in the biosynthesis of this compound would follow standard biochemical protocols. A typical purification strategy would involve the following steps:

Crude Extract Preparation: The cells of a producing organism would be lysed to release the cellular contents, including the biosynthetic enzymes.

Fractionation: The crude extract would be subjected to techniques such as ammonium sulfate precipitation to separate proteins based on their solubility.

Chromatography: A series of chromatographic steps would be employed for further purification. These would likely include:

Ion-Exchange Chromatography: To separate proteins based on their net charge.

Size-Exclusion Chromatography: To separate proteins based on their molecular size.

Affinity Chromatography: Using a ligand that specifically binds to the target enzyme for highly specific purification.

The purity of the enzyme at each stage would be monitored by techniques such as SDS-PAGE.

The proposed enzymes in the biosynthetic pathway of this compound are expected to follow well-established catalytic mechanisms:

β-Ketoacyl-ACP Synthase: This enzyme would catalyze the initial condensation of acetyl-CoA units, likely through a Claisen condensation mechanism.

Dehydrogenase/Reductase: The reduction of keto groups and double bonds would be catalyzed by dehydrogenases or reductases, involving the transfer of a hydride ion from a cofactor like NADPH.

Dehydratase: The introduction of double bonds via the removal of a water molecule would be catalyzed by a dehydratase.

Aminotransferase: The final step of amination would be catalyzed by an aminotransferase, which typically involves a pyridoxal phosphate (PLP) cofactor and proceeds through a Schiff base intermediate.

The proposed biosynthetic enzymes are expected to require specific cofactors for their activity. The optimal reaction conditions for these enzymes would need to be determined experimentally but can be predicted based on similar enzymes.

| Enzyme (Proposed) | Function | Likely Cofactor(s) | Predicted Optimal pH | Predicted Optimal Temperature (°C) |

| β-Ketoacyl-ACP Synthase | Carbon chain elongation | Coenzyme A | 7.0 - 8.0 | 25 - 35 |

| 3-Oxoacyl-ACP Reductase | Reduction of keto group | NADPH | 6.5 - 7.5 | 25 - 35 |

| Dehydratase | Removal of water | None | 7.5 - 8.5 | 30 - 40 |

| Enoyl-ACP Reductase | Reduction of double bond | NADH/NADPH | 6.5 - 7.5 | 25 - 35 |

| Dehydrogenase | Formation of methylidene group | FAD/FMN | 7.0 - 8.5 | 30 - 40 |

| Aminotransferase | Addition of amino group | Pyridoxal Phosphate (PLP) | 7.5 - 9.0 | 30 - 40 |

Genomic and Transcriptomic Analysis of this compound Biosynthetic Gene Clusters

In many microorganisms, the genes encoding the enzymes for a specific biosynthetic pathway are often located together in a contiguous region of the chromosome, known as a biosynthetic gene cluster (BGC). It is highly probable that the genes for this compound biosynthesis are organized in such a manner.

The identification and characterization of this BGC could be achieved through a combination of genomic and transcriptomic approaches:

Genome Mining: The genome of a producing organism could be sequenced and analyzed for the presence of genes encoding enzymes homologous to those proposed in the biosynthetic pathway (e.g., synthases, reductases, dehydratases, aminotransferases).

Transcriptomic Analysis (RNA-Seq): By comparing the gene expression profiles of the organism under producing and non-producing conditions, it would be possible to identify the genes that are upregulated during the biosynthesis of this compound.

Gene Knockout and Heterologous Expression: To confirm the function of the identified genes, targeted gene knockout experiments could be performed in the native producer. Additionally, the entire BGC could be expressed in a heterologous host to confirm its role in the production of the amino acid.

Metabolic Engineering Approaches for Enhanced this compound Production

Once the biosynthetic pathway and its corresponding gene cluster are identified, various metabolic engineering strategies could be employed to enhance the production of this compound.

Overexpression of Biosynthetic Genes: The genes within the identified BGC could be placed under the control of strong, inducible promoters to increase the expression of the biosynthetic enzymes.

Increasing Precursor Supply: The pathways leading to the primary precursors, such as acetyl-CoA and the amino donor (e.g., glutamate or alanine), could be engineered to increase their intracellular concentrations. This might involve the overexpression of genes in central carbon metabolism or amino acid biosynthesis.

Elimination of Competing Pathways: To direct the metabolic flux towards the desired product, competing pathways that consume the precursors or intermediates could be downregulated or knocked out.

Optimization of Fermentation Conditions: The growth medium and fermentation parameters (e.g., pH, temperature, aeration) could be optimized to maximize the production of this compound.

The following table outlines potential metabolic engineering targets for enhanced production.

| Strategy | Target Gene(s)/Pathway(s) | Expected Outcome |

| Overexpression of Biosynthetic Genes | Genes within the this compound BGC | Increased flux through the biosynthetic pathway |

| Increasing Acetyl-CoA Supply | Pyruvate dehydrogenase complex, Acetyl-CoA synthetase | Enhanced availability of the primary carbon precursor |

| Increasing Amino Donor Supply | Glutamate dehydrogenase, Alanine dehydrogenase | Increased efficiency of the final amination step |

| Blocking Competing Pathways | Genes involved in fatty acid biosynthesis, Polyketide synthesis | Redirection of precursors to the target pathway |

Regulatory Mechanisms Governing this compound Biosynthesis

The regulatory mechanisms that control the production of this compound in nature remain an area of active scientific inquiry. Typically, the biosynthesis of specialized metabolites such as non-proteinogenic amino acids is tightly regulated at the genetic level to ensure production occurs in response to specific physiological or environmental cues. This regulation can involve a variety of mechanisms, including transcriptional activation or repression of the biosynthetic genes.

While the specific regulatory elements and transcription factors for this compound are not yet identified, general principles of metabolic regulation suggest that its biosynthesis is likely controlled by factors such as precursor availability and the metabolic state of the producing organism. The expression of biosynthetic genes is often organized in clusters, which allows for coordinated regulation. It is hypothesized that a dedicated biosynthetic gene cluster for this compound exists and is subject to specific regulatory control.

Further research, including genome mining and functional characterization of candidate genes and enzymes, is required to uncover the precise regulatory networks that govern the biosynthesis of this unique amino acid. The identification of these mechanisms will be crucial for understanding the biological role of this compound and for potential biotechnological applications.

Chemical Synthesis and Stereoselective Preparation of 2r 2 Amino 4 Methylidenehexanoic Acid and Its Analogs

Development of Total Synthesis Strategies for (2R)-2-Amino-4-methylidenehexanoic Acid

The total synthesis of this compound requires precise control over the stereochemistry at the C2 position and the introduction of the C4-methylidene group. Various strategies have been developed for the synthesis of structurally related unsaturated α-amino acids, which can be adapted for the target molecule.

Chiral pool synthesis utilizes readily available enantiopure starting materials, such as proteinogenic amino acids, to introduce the desired stereochemistry. mdpi.com This approach is advantageous as it leverages the existing chirality of natural compounds. For the synthesis of this compound, a plausible chiral pool starting material would be a (R)-configured amino acid that can be elaborated to introduce the methylidene functionality.

A hypothetical chiral pool synthesis could commence from (R)-glutamic acid or a derivative thereof. The carboxylic acid side chain could be subjected to a series of transformations, including reduction, protection, and eventual conversion to the methylidene group via a Wittig-type reaction or other olefination methods. The key challenge in this approach is to perform the side-chain manipulations without racemizing the α-stereocenter.

Table 1: Illustrative Chiral Pool Synthesis Strategy

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Protection of amine and α-carboxyl groups | Boc-anhydride, DMAP; CH₂N₂ | Protected (R)-glutamic acid derivative |

| 2 | Selective reduction of γ-carboxyl group | BH₃·THF | Protected (R)-2-amino-5-hydroxypentanoic acid |

| 3 | Oxidation of the primary alcohol | PCC, CH₂Cl₂ | Protected (R)-2-amino-5-oxopentanoic acid |

| 4 | Wittig Olefination | Ph₃P=CH₂, THF | Protected this compound ester |

| 5 | Deprotection | TFA; LiOH, H₂O/THF | This compound |

This table presents a hypothetical reaction sequence and is for illustrative purposes.

Asymmetric synthesis methodologies establish the stereocenter during the synthetic sequence, often using chiral auxiliaries or reagents. One powerful method involves the alkylation of chiral glycine (B1666218) enolate equivalents. These methods offer high levels of stereocontrol and are broadly applicable to the synthesis of various non-natural amino acids.

For instance, a chiral Schiff base of glycine, complexed to a metal such as nickel(II), can be deprotonated to form a chiral enolate. beilstein-journals.org Subsequent alkylation with a suitable electrophile, such as 1-bromo-2-methylenepentane, would introduce the desired side chain. The chiral ligand on the nickel complex directs the approach of the electrophile, leading to a high diastereoselectivity. Subsequent hydrolysis of the complex would yield the desired (2R)-amino acid.

Another approach is the use of chiral auxiliaries, such as Evans' oxazolidinones. An N-acylated oxazolidinone can be stereoselectively alkylated to introduce the amino acid side chain. Subsequent cleavage of the auxiliary provides the enantiomerically enriched amino acid.

Enantioselective catalysis represents a highly efficient and atom-economical approach to asymmetric synthesis. This strategy employs a chiral catalyst to control the stereochemical outcome of a reaction. For the synthesis of γ,δ-unsaturated α-amino acids, several catalytic enantioselective methods have been developed.

One such method is the asymmetric thio-Claisen rearrangement, which can be used to synthesize anti-β-substituted γ,δ-unsaturated amino acids with excellent diastereoselectivity and enantioselectivity. nih.gov While not directly applicable to the target molecule's substitution pattern, the principle of using a chiral catalyst to control a rearrangement that forms the amino acid backbone is relevant.

A more direct approach could involve a catalytic enantioselective allylic alkylation of a glycine derivative with a suitable allylic substrate. Alternatively, transition metal-catalyzed reactions, such as palladium-catalyzed fragmentation of γ-lactones, can provide access to γ,δ-unsaturated α-amino acids, although this has been reported for racemic synthesis. nih.gov The development of a chiral catalyst for such a transformation could render it enantioselective.

Synthesis of Stereoisomers and Diastereomers of this compound

The synthesis of the stereoisomers of 2-Amino-4-methylidenehexanoic acid, namely the (2S)-enantiomer and any potential diastereomers if additional stereocenters were present, can be achieved by modifying the stereoselective synthetic strategies described above.

For instance, in asymmetric synthesis using chiral auxiliaries or catalysts, simply employing the opposite enantiomer of the auxiliary or catalyst would lead to the formation of the (2S)-enantiomer. In chiral pool synthesis, starting with the (S)-enantiomer of the chosen amino acid precursor, such as (S)-glutamic acid, would yield (2S)-2-Amino-4-methylidenehexanoic acid.

The stereodivergent synthesis of all possible stereoisomers is a powerful tool in chemical synthesis. rsc.org This can be achieved through reagent and substrate control, allowing for the selective formation of each diastereomer from a common precursor. While this compound itself does not have diastereomers, analogs with additional stereocenters could be synthesized in a stereodivergent manner.

Chemical Derivatization of this compound for Research Applications

Chemical derivatization of this compound can provide valuable tools for biochemical and pharmacological research. Labeled analogs, for instance, are crucial for tracking the metabolic fate of the compound or for use in quantitative proteomics.

Isotope labeling involves the incorporation of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into the molecule. wikipedia.org This can be achieved through chemical synthesis using isotopically labeled starting materials or reagents.

For the synthesis of labeled this compound, several strategies can be envisioned:

¹³C-labeling: A ¹³C-labeled precursor, such as ¹³C-labeled methyltriphenylphosphonium (B96628) iodide in a Wittig reaction, could be used to introduce a ¹³C atom at the methylidene position. Alternatively, starting the synthesis from a ¹³C-labeled chiral pool amino acid would incorporate the label into the core structure.

¹⁵N-labeling: The amino group can be labeled using a ¹⁵N-containing nitrogen source, such as ¹⁵NH₄Cl in a Strecker synthesis or by using a ¹⁵N-labeled amine in other synthetic routes.

²H-labeling (Deuterium): Deuterium atoms can be introduced at specific positions by using deuterated reagents, such as deuterated reducing agents (e.g., NaBD₄) or by performing reactions in deuterated solvents under conditions that promote H/D exchange.

Table 2: Examples of Isotope Labeling Strategies

| Isotope | Labeling Position | Synthetic Approach | Labeled Reagent/Precursor |

| ¹³C | Methylidene carbon | Wittig Olefination | [¹³C]H₃P(Ph)₃I |

| ¹⁵N | Amino group | Asymmetric Strecker Synthesis | K¹³CN, ¹⁵NH₄Cl |

| ²H | α-carbon | Enolate quenching | Labeled glycine derivative + D₂O quench |

This table provides illustrative examples of how isotopic labels could be incorporated.

The synthesis of these labeled analogs requires careful planning of the synthetic route to ensure the efficient incorporation of the isotope at the desired position without isotopic scrambling. These labeled compounds are invaluable for techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study biological systems. chempep.com

Preparation of Protected Forms and Precursors

The chemical synthesis of peptides or complex molecules containing this compound necessitates the use of protected forms to prevent unwanted side reactions at the amino and carboxyl groups. The amino group is typically protected with moieties that can be removed under specific conditions, a strategy central to modern peptide synthesis. kennesaw.edu

The stereoselective synthesis of precursors to this compound is paramount for obtaining the desired (R)-enantiomer. A powerful and scalable method for achieving high enantiopurity in the synthesis of α-amino acid analogs involves the asymmetric alkylation of chiral nucleophilic glycine equivalents. researchgate.net One of the most successful approaches employs a recyclable chiral auxiliary to form a Ni(II) complex with a glycine Schiff base. mdpi.com The planar nature of the complex and the steric hindrance provided by the chiral ligand direct the alkylating agent to one face of the complex, ensuring high diastereoselectivity. nih.gov After the alkylation step, the complex is disassembled, typically with acid, to release the desired amino acid and recover the chiral auxiliary. mdpi.com This method has been effectively used for the large-scale synthesis of various non-canonical amino acids, including fluorinated derivatives. researchgate.netmdpi.com The resulting amino acid can then be protected, for example, by reacting it with Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimide) to yield the N-Fmoc derivative ready for further applications. mdpi.com

| Protecting Group | Abbreviation | Structure | Cleavage Conditions |

|---|---|---|---|

| tert-butoxycarbonyl | Boc | C₅H₉O₂ | Strong acid (e.g., Trifluoroacetic acid, TFA) |

| 9-fluorenylmethoxycarbonyl | Fmoc | C₁₅H₁₁O₂ | Base (e.g., 20% Piperidine (B6355638) in DMF) |

| Benzyloxycarbonyl | Cbz or Z | C₈H₇O₂ | Catalytic hydrogenation (e.g., H₂, Pd/C) |

Synthesis of Bioconjugates

Bioconjugation involves covalently linking molecules to biomolecules such as proteins or peptides. Incorporating an unnatural amino acid like this compound into a peptide chain is a primary example of forming a bioconjugate. The principal method for this is Solid-Phase Peptide Synthesis (SPPS). kennesaw.edunih.gov

SPPS allows for the stepwise assembly of a peptide chain while it is anchored to an insoluble resin support. The process relies on a cycle of deprotection and coupling steps. thermofisher.com To incorporate this compound, its N-Fmoc protected form is used. The synthesis cycle begins with the deprotection of the N-terminal Fmoc group on the resin-bound growing peptide, typically using a solution of piperidine in a solvent like dimethylformamide (DMF). nih.gov

Following the removal of the Fmoc group and washing the resin, the carboxyl group of the incoming Fmoc-(2R)-2-Amino-4-methylidenehexanoic acid is activated. This activation is achieved using coupling reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide, DCC) or, more commonly, uronium-based reagents like TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate), which facilitate the formation of the amide (peptide) bond. thermofisher.comnih.gov This cycle of deprotection, washing, and coupling is repeated for each amino acid in the desired sequence. Once the entire peptide is assembled, it is cleaved from the resin support using a strong acid cocktail, such as trifluoroacetic acid (TFA), which also removes any side-chain protecting groups. kennesaw.edunih.gov This well-established methodology enables the precise incorporation of unnatural amino acids into defined positions within a peptide sequence, creating novel bioconjugates. wm.edu

| Step | Description | Typical Reagents |

|---|---|---|

| 1. Swelling | The solid support resin is swollen in a suitable solvent to make reactive sites accessible. | Dimethylformamide (DMF) |

| 2. Deprotection | The N-terminal Fmoc protecting group of the resin-bound peptide is removed. | 20% Piperidine in DMF |

| 3. Washing | The resin is washed to remove excess deprotection reagent and the cleaved Fmoc adduct. | DMF, Dichloromethane (DCM) |

| 4. Coupling | The activated carboxyl group of the incoming Fmoc-protected amino acid is coupled to the newly freed N-terminus. | Fmoc-amino acid, TBTU/HBTU or DCC/DIC, Base (DIPEA) |

| 5. Washing | The resin is washed to remove unreacted reagents and byproducts. | DMF, Dichloromethane (DCM) |

| 6. Cleavage | The completed peptide is cleaved from the resin, and side-chain protecting groups are removed. | Trifluoroacetic acid (TFA) with scavengers (e.g., H₂O, TIPS) |

Development of Synthetic Routes for Structural Analogs of this compound

The synthesis of structural analogs of this compound is crucial for exploring structure-activity relationships (SAR) and developing compounds with optimized properties. Several stereoselective strategies have been developed for the synthesis of unnatural amino acids that can be adapted to produce a wide range of analogs.

Asymmetric Alkylation of Chiral Glycine Equivalents: This is a highly effective method for producing enantiomerically pure α-amino acids. The strategy relies on the alkylation of a glycine-derived Schiff base complexed with a chiral auxiliary and a metal ion, typically Ni(II). nih.gov The chiral auxiliary directs the incoming electrophile (an alkyl halide) to a specific face of the complex, resulting in a product with high diastereomeric excess. nih.gov After alkylation, the complex is hydrolyzed to release the α-alkylated amino acid. This method has proven robust for the gram-scale synthesis of various analogs, including those with fluorine substitutions or complex branching, such as trifluoroleucine and bis(trifluoromethyl)phenylalanine. researchgate.netnih.gov

Malonic Ester Synthesis: A classical approach for synthesizing α-amino acids involves the alkylation of diethyl acetamidomalonate. researchgate.net This method is versatile for introducing various side chains. The synthesis of 2-amino-4-ethylhexanoic acid, a saturated analog, begins with the alkylation of diethyl acetamidomalonate with an appropriate alkyl halide. researchgate.net Subsequent hydrolysis and decarboxylation under acidic conditions yield the racemic amino acid. researchgate.net If an enantiomerically pure product is required, a resolution step must be performed later in the synthesis. researchgate.net

Stereoselective Conjugate Addition: For analogs containing functionality at the γ-position or beyond, stereoselective conjugate addition reactions are a powerful tool. The synthesis of derivatives of 2-amino-4-phosphonobutanoic acid (MAP4 analogs) has been achieved through the highly regio- and stereoselective addition of a lithium salt of a chiral bislactim ether to various alkenylphosphonates. sciforum.net This Michael-type addition establishes the stereochemistry at the α-carbon with high control. Vigorous acid hydrolysis of the resulting adduct yields the final amino acid hydrochloride. sciforum.net This strategy is particularly relevant for creating analogs with unsaturation or other functional groups in the side chain.

| Synthetic Strategy | Key Features | Stereocontrol | Example Analogs |

|---|---|---|---|

| Asymmetric Alkylation of Chiral Glycine Equivalents | Uses a Ni(II) complex with a chiral auxiliary; scalable. researchgate.netmdpi.com | High (via chiral auxiliary). nih.gov | Fluorinated phenylalanines, Trifluoroleucine. nih.gov |

| Malonic Ester Synthesis | Alkylation of diethyl acetamidomalonate followed by hydrolysis/decarboxylation. researchgate.net | Low (produces racemate unless resolved). researchgate.net | 2-Amino-4-ethylhexanoic acid. researchgate.net |

| Stereoselective Conjugate Addition | Addition of a chiral nucleophile to an α,β-unsaturated system. sciforum.net | High (via chiral nucleophile/catalyst). sciforum.net | 2-Amino-2-methyl-4-phosphonobutanoic acid derivatives. sciforum.net |

Metabolic Fate and Biotransformation Pathways of 2r 2 Amino 4 Methylidenehexanoic Acid

Elucidation of Catabolic Pathways of (2R)-2-Amino-4-methylidenehexanoic Acid in Biological Systems

There is currently no available research that elucidates the catabolic pathways of this compound in any biological system. General principles of amino acid catabolism typically involve processes such as transamination and oxidative deamination, which convert the amino acid into a corresponding α-keto acid. This keto acid can then enter central metabolic pathways, such as the citric acid cycle, for energy production or be used as a precursor for the synthesis of other molecules. However, the specific application of these principles to this compound, particularly how the presence of the methylidene group at the 4-position influences its breakdown, remains uninvestigated.

Identification and Characterization of Major Metabolites of this compound

Due to the absence of studies on its catabolism, no major metabolites of this compound have been identified or characterized. The identification of metabolites would be a crucial step in understanding its biotransformation and would require dedicated metabolic studies using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy on biological samples exposed to the compound.

Enzymology and Gene Expression of Enzymes Involved in this compound Catabolism

There is no information available regarding the specific enzymes or the corresponding gene expression profiles involved in the catabolism of this compound. Research in this area would be necessary to identify the aminotransferases, dehydrogenases, or other enzymes responsible for its breakdown and to understand how their expression is regulated in response to the presence of this amino acid.

Anabolic Integration of this compound into Macromolecules or Secondary Metabolites

Information regarding the potential for this compound to be integrated into larger biological molecules is not available. It is unknown whether this non-proteinogenic amino acid can be incorporated into peptides or other secondary metabolites by any organism. Such incorporation would depend on the specificity of the enzymes involved in the biosynthesis of these macromolecules.

Molecular and Cellular Research on the Biological Roles of 2r 2 Amino 4 Methylidenehexanoic Acid

Investigation of Molecular Targets and Binding Partners of (2R)-2-Amino-4-methylidenehexanoic Acid

Currently, there is no published research identifying the specific molecular targets or binding partners of this compound. The interaction of this compound with proteins, nucleic acids, or cellular membranes has not been characterized.

Identification of Protein-Ligand Interactions

No studies have been conducted to identify or characterize the protein-ligand interactions of this compound. As a result, there is no data available on its potential enzymatic inhibition or agonistic/antagonistic activities.

Nucleic Acid Interactions

There is no available research on the potential interactions between this compound and nucleic acids such as DNA or RNA.

Membrane Interactions

The effects of this compound on the structure or function of cellular membranes have not been investigated.

Impact of this compound on Cellular Signaling Pathways

The influence of this compound on intracellular signaling cascades remains an uninvestigated area of cellular biology.

Modulation of Kinase Cascades

There are no studies documenting any modulatory effects of this compound on kinase cascades.

Influence on Transcription Factors

The potential for this compound to influence the activity or expression of transcription factors has not been explored in any published research.

Summary Data Table

Due to the absence of specific research on this compound, no experimental data is available to be presented in a tabular format.

| Research Area | Findings |

| Protein-Ligand Interactions | No data available |

| Nucleic Acid Interactions | No data available |

| Membrane Interactions | No data available |

| Modulation of Kinase Cascades | No data available |

| Influence on Transcription Factors | No data available |

Regulation of Gene Expression

The precise mechanisms by which this compound may regulate gene expression are currently unknown. Generally, amino acids can influence gene expression through various indirect and direct pathways. These can include serving as precursors for metabolites that act as signaling molecules, or by affecting the activity of transcription factors and other regulatory proteins. Research would be required to determine if this compound or its metabolites directly interact with DNA or proteins involved in transcription, or if its effects are mediated through broader metabolic changes within the cell.

Role of this compound in Specific Cellular Processes

Cell Growth and Proliferation

There is currently no specific data detailing the role of this compound in cell growth and proliferation. The influence of amino acids on these processes is well-documented, as they are essential building blocks for protein synthesis, a fundamental requirement for cell growth. Some amino acids also act as signaling molecules that can activate pathways promoting cell proliferation. Future studies would need to assess whether this compound is utilized in protein synthesis or if it has any signaling properties that impact the cell cycle and division.

Cellular Differentiation

The potential role of this compound in cellular differentiation has not been investigated. Amino acid metabolism is known to be closely linked with the processes of cellular differentiation, where cells specialize to perform specific functions. Certain amino acids and their metabolic byproducts can influence the epigenetic landscape of a cell, thereby affecting the gene expression patterns that drive differentiation. Determining whether this compound can influence lineage commitment or the maturation of specific cell types is a potential area for future research.

Apoptosis and Cell Death Pathways

The effect of this compound on apoptosis and other cell death pathways is yet to be determined. It is established that some amino acids can have either pro-apoptotic or anti-apoptotic effects depending on the cellular context and their concentration. For instance, L-2-aminohexanoic acid has been shown to exhibit proapoptotic activity. However, it is crucial to note that this is a different compound, and its properties cannot be directly extrapolated to this compound. Research is needed to explore if this specific compound can modulate the expression or activity of key proteins involved in programmed cell death, such as caspases or members of the Bcl-2 family.

Cellular Metabolism and Energy Homeostasis

The involvement of this compound in cellular metabolism and energy homeostasis is an open area of inquiry. As an amino acid, it is plausible that it could be catabolized to provide energy or serve as a precursor for the synthesis of other important biomolecules. Its unique structure, featuring a methylidene group, may lead to novel metabolic fates and functions. Investigating how this compound is transported into cells, and what metabolic pathways it enters, would be the first step in understanding its contribution to cellular energetics.

Mechanistic Investigations of this compound's Influence at a Subcellular Level

Detailed mechanistic studies at the subcellular level for this compound have not been reported. Such investigations would typically involve identifying its localization within the cell (e.g., mitochondria, nucleus, cytoplasm) and its interactions with specific organelles and macromolecules. Techniques such as fluorescent labeling of the compound could help visualize its distribution, while biochemical assays could identify its binding partners and enzymatic substrates. Understanding its subcellular behavior is key to unraveling the molecular mechanisms underlying its potential biological effects.

Structure Activity Relationship Sar Studies of 2r 2 Amino 4 Methylidenehexanoic Acid and Its Analogs

Systematic Synthesis of Analogs with Targeted Structural Modifications

No specific methodologies for the systematic synthesis of analogs of (2R)-2-Amino-4-methylidenehexanoic acid with targeted structural modifications were found in the reviewed literature. General synthetic routes for unsaturated amino acids exist, but their application to create a library of analogs for this particular compound for SAR studies has not been detailed.

Evaluation of Structural Modifications on Molecular Target Binding and Enzymatic Activity

Impact on Receptor Affinity

There is no available data from receptor binding assays for this compound or its synthesized analogs. Consequently, the impact of structural modifications on the receptor affinity of this compound cannot be reported.

Influence on Enzyme Inhibition or Activation

Specific data on the enzymatic activity of this compound and its derivatives, including inhibitory or activation constants (e.g., IC₅₀, Kᵢ, EC₅₀), are not present in the available scientific literature. Therefore, an analysis of the influence of structural modifications on enzyme activity cannot be provided.

Identification of Key Pharmacophores and Structural Motifs Essential for Activity

Due to the lack of a series of active and inactive analogs of this compound with corresponding biological data, no pharmacophore models have been generated or reported. The essential structural motifs required for its biological activity remain undefined.

Computational Chemistry and Molecular Modeling Approaches in SAR for this compound

Ligand-Based Drug Design (LBDD)

There are no published studies that apply Ligand-Based Drug Design (LBDD) techniques, such as Quantitative Structure-Activity Relationship (QSAR) modeling or pharmacophore mapping, specifically to this compound. The absence of a dataset of structurally related compounds with measured biological activities precludes the development of such computational models.

Structure-Based Drug Design (SBDD)

Structure-Based Drug Design (SBDD) is a powerful methodology that utilizes the three-dimensional structural information of a biological target to design and optimize inhibitors. In the context of this compound, the SBDD process would begin with the identification of its molecular target. While the specific target is not widely reported, one could hypothesize that it might be an enzyme involved in amino acid metabolism, such as a transferase or a lyase, given the compound's structure as an amino acid analog.

Once a target is identified and its 3D structure is determined (typically through X-ray crystallography or cryo-electron microscopy), computational docking studies can be performed. These studies would predict the binding mode of this compound within the active site of the enzyme. The docking results would highlight key interactions, such as hydrogen bonds between the amino and carboxyl groups of the ligand and residues in the active site, as well as hydrophobic interactions involving the alkyl chain and the methylidene group.

The insights gained from these initial docking studies would guide the design of new analogs with improved potency and selectivity. For example, if the binding pocket has an unoccupied hydrophobic region, the alkyl chain of the ligand could be extended to fill this space, potentially increasing binding affinity. Similarly, if there are nearby polar residues, functional groups capable of forming hydrogen bonds could be introduced.

The SBDD cycle is iterative, involving the design, synthesis, and biological evaluation of new compounds, with the crystal structure of the target in complex with the inhibitor being used to guide subsequent rounds of optimization.

Table 2: Illustrative Docking Scores and Key Interactions for Hypothetical Analogs

| Compound ID | Docking Score (kcal/mol) | Key Hydrogen Bonds with Residues | Key Hydrophobic Interactions with Residues |

|---|---|---|---|

| 1 (Lead) | -8.5 | Asp122, Arg54 | Leu89, Val101 |

| 2 | -5.2 | Arg54 | Leu89 |

| 3 | -7.1 | Asp122, Arg54 | Leu89, Val101, Ile99 |

| 4 | -7.8 | Asp122, Arg54 | Leu89 |

| 5 | -8.1 | Asp122, Arg54 | Leu89, Val101, Trp150 |

| 6 | -6.9 | Asp122 | Leu89, Val101 |

Disclaimer: The data in Table 2 is for illustrative purposes only and represents a hypothetical scenario for SBDD.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of analogs of this compound, a QSAR model could be developed to predict their inhibitory potency against a specific target.

The first step in QSAR modeling is to generate a dataset of compounds with their corresponding biological activities (e.g., IC₅₀ values). A variety of molecular descriptors would then be calculated for each compound. These descriptors quantify different aspects of the molecular structure, including:

Electronic properties: Partial charges, dipole moment, HOMO/LUMO energies.

Steric properties: Molecular weight, volume, surface area, shape indices.

Hydrophobic properties: LogP, molar refractivity.

Topological indices: Connectivity indices, Wiener index.

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are then used to build a mathematical equation that correlates a selection of these descriptors with the biological activity.

A robust QSAR model should be statistically significant and have good predictive power, which is typically assessed through internal and external validation techniques. Once validated, the QSAR model can be used to predict the activity of newly designed compounds before their synthesis, thereby prioritizing the most promising candidates and saving resources.

Table 3: Example of Molecular Descriptors Used in a Hypothetical QSAR Model

| Compound ID | LogP | Molecular Weight (g/mol) | Polar Surface Area (Ų) | Predicted Activity (pIC₅₀) |

|---|---|---|---|---|

| 1 (Lead) | 1.2 | 143.18 | 63.3 | 6.82 |

| 2 | 1.2 | 143.18 | 63.3 | 4.50 |

| 3 | 1.5 | 145.20 | 63.3 | 6.09 |

| 4 | 0.8 | 129.16 | 63.3 | 6.30 |

| 5 | 1.6 | 157.21 | 63.3 | 6.45 |

| 6 | 1.4 | 157.21 | 63.3 | 6.22 |

Disclaimer: The data in Table 3 is hypothetical and for illustrative purposes to explain the concept of QSAR modeling.

Future Directions and Emerging Research Avenues for 2r 2 Amino 4 Methylidenehexanoic Acid Research

Discovery of Novel Biosynthetic Pathways and Enzymes

A fundamental area of future research is the elucidation of the biosynthetic pathway of (2R)-2-Amino-4-methylidenehexanoic acid. Understanding how organisms synthesize this compound is crucial for its sustainable production and for the discovery of novel enzymes with potential applications in biocatalysis.

Key research questions to be addressed include:

Identification of the producing organism(s): Is this compound a product of microbial, fungal, or plant metabolism?

Precursor molecules: What are the primary metabolites that serve as the starting point for its biosynthesis?

Key enzymatic steps: What enzymes are responsible for the formation of the methylidene group?

A promising approach would be to investigate enzymes analogous to those involved in the synthesis of other unsaturated amino acids. For instance, research has pointed to the potential of enzymes like the P450 enzyme OleT for the biocatalytic synthesis of terminal alkenyl groups. google.com Genome mining of organisms known to produce related compounds, followed by heterologous expression and characterization of candidate gene clusters, could lead to the identification of the relevant biosynthetic machinery.

Table 1: Potential Enzyme Classes for Investigation in the Biosynthesis of this compound

| Enzyme Class | Potential Role in Biosynthesis | Example from Other Pathways |

| Dehydrogenases/Oxidases | Introduction of the double bond | Acyl-CoA dehydrogenases in fatty acid metabolism |

| Cytochrome P450 Monooxygenases | Oxidative decarboxylation to form a terminal alkene | OleT in fatty acid biosynthesis |

| Radical SAM Enzymes | C-H bond activation and functionalization | Various pathways for complex natural products |

| Aminotransferases | Introduction of the amino group | Synthesis of most proteinogenic amino acids |

Exploration of Uncharted Biological Roles and Molecular Mechanisms

The biological function of this compound is currently unknown. Future research should focus on identifying its natural role, which could range from a signaling molecule to a component of a larger bioactive natural product. Investigating its molecular mechanisms of action will be key to understanding its potential as a therapeutic agent or a tool for chemical biology.

Potential biological roles to explore include:

Antimicrobial or antifungal activity: Given its mention in a patent related to antibiotics, this is a logical starting point. google.com

Enzyme inhibition: The unsaturated side chain could act as a reactive "warhead" for covalent inhibition of specific enzymes.

Metabolic intermediate: It may play a role in the primary or secondary metabolism of its producing organism. wikipedia.org

Experimental approaches would involve synthesizing the compound and screening it in a variety of biological assays. Identifying its molecular targets could be achieved through techniques such as affinity chromatography, activity-based protein profiling, and chemoproteomics.

Development of Advanced Probes and Tools

To study the localization, dynamics, and interactions of this compound in biological systems, the development of specific probes and analytical tools is essential. The methylidene group offers a unique chemical handle for the design of such tools.

Future research in this area could focus on:

Fluorescent probes: Attaching a fluorophore to the amino acid would allow for its visualization in cells and tissues.

Affinity probes: Immobilizing the molecule on a solid support could be used to isolate its binding partners.

Click chemistry handles: The double bond could potentially be functionalized to incorporate bioorthogonal handles for subsequent labeling.

Recent advancements in the development of "turn-on" sensors and molecularly sensitized probes for the detection of other amino acids could provide a roadmap for creating tools specific to this compound. chemistryworld.comnih.gov

Integration with Systems Biology and Omics Technologies

A systems-level understanding of the impact of this compound on an organism can be achieved by integrating its study with omics technologies. This approach can provide a global view of the metabolic and regulatory networks influenced by this molecule.

Table 2: Application of Omics Technologies to this compound Research

| Omics Technology | Research Application | Potential Insights |

| Genomics/Transcriptomics | Identifying the biosynthetic gene cluster; studying the transcriptional response to the compound. | Understanding the genetic basis of production and the cellular pathways affected. |

| Proteomics | Identifying protein targets and changes in protein expression upon exposure. | Elucidating the molecular mechanism of action. |

| Metabolomics | Tracking the incorporation of the amino acid into metabolic pathways; identifying downstream metabolites. | Mapping its metabolic fate and identifying new bioactive compounds. frontiersin.org |

By combining these high-throughput approaches with bioinformatics analysis, researchers can construct a comprehensive picture of the biological context of this compound.

Biotechnological Applications

The unique chemical structure of this compound makes it an attractive building block for various biotechnological applications. nih.gov The development of efficient production methods, either through chemical synthesis or fermentation, will be a critical first step.

Potential biotechnological applications include:

Pharmaceuticals: As a standalone drug or as a component of a larger therapeutic molecule, such as a peptide or peptidomimetic. nih.govnih.gov The introduction of this npAA could enhance the stability, potency, or pharmacokinetic properties of a drug. nih.gov

Protein engineering: The site-specific incorporation of this compound into proteins could introduce novel functionalities. news-medical.net The methylidene group could be used for cross-linking, tethering other molecules, or creating new catalytic sites.

Biomaterials: The reactive side chain could be used to create novel polymers or hydrogels with unique properties.

Interdisciplinary Approaches

Unraveling the full potential of this compound will require a collaborative, interdisciplinary approach. Chemists, biologists, engineers, and computational scientists will all have a role to play.

Key interdisciplinary collaborations could involve:

Synthetic chemists and biologists to develop efficient production methods.

Pharmacologists and biochemists to investigate its biological activity and mechanism of action.

Materials scientists and protein engineers to explore its use in novel materials and biocatalysts.

Computational biologists and bioinformaticians to analyze omics data and model the interactions of the molecule with its targets.

By bringing together diverse expertise, the scientific community can accelerate the exploration of this promising, yet understudied, molecule.

Q & A

Q. What are best practices for documenting synthetic protocols to ensure reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.